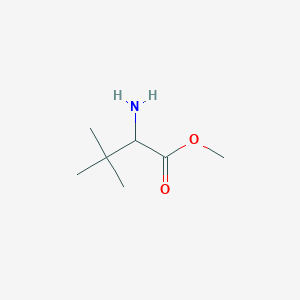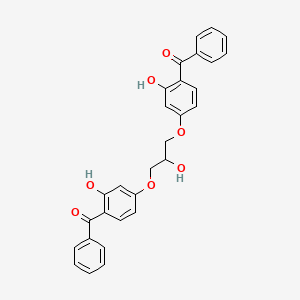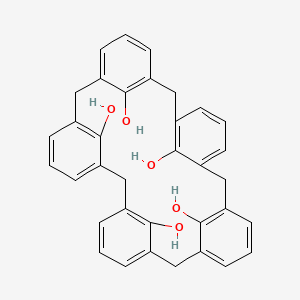
Ammonium bimalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium Bimalate is a chemical compound with the molecular formula C4H9NO5 . It is also known as Hydroxybutanedioic acid monoammonium salt, l-malic acid monoammonium salt, and ammonium acid malate . The molecular weight of this compound is 151.12 . It is composed of Carbon (31.79%), Hydrogen (6.00%), Nitrogen (9.27%), and Oxygen (52.94%) .
Molecular Structure Analysis
This compound has a complex molecular structure. Its line formula can be represented as NH4OOCCH2CH(OH)COOH or HOOCCH2CH(OH)COONH4 .
Physical And Chemical Properties Analysis
This compound forms Orthorhombic disphenoidal crystals . It has a melting point of 160-161°C . The density of this compound is 1.15 . It is soluble in water (3 parts water) and slightly soluble in alcohol .
Wissenschaftliche Forschungsanwendungen
1. Industrial Applications and Analysis
Ammonium sulfate, closely related to ammonium bimalate, is utilized in basic scientific research and industrial production. It plays a significant role in the development of the social economy, particularly in ore flotation and metal recovery. The advantages and disadvantages of its applications are analyzed, providing insights into its importance in industrial processes (Liu Hu-ping, 2013).
2. Microbiological Studies
The sequencing batch reactor (SBR) has been applied to study slowly growing anaerobic ammonium-oxidizing microorganisms. This tool is beneficial for studying organisms that are challenging to grow under standard microbiological techniques. It offers efficient biomass retention and a homogeneous distribution of substrates, making it crucial for studying such microorganisms (Strous et al., 1998).
3. Energy Generation
Ammonium bicarbonate, a compound related to this compound, has been used in reverse electrodialysis (RED) stacks for energy generation. The study focuses on the effects of flow fields on bubble removal and system performance in these stacks, highlighting the importance of managing gaseous bubble accumulation for optimal performance (Hatzell & Logan, 2013).
4. Fertilizer Safety
Research on ammonium nitrate, a compound with similarities to this compound, has focused on making it safer as a fertilizer by reducing its explosivity. The effects of various factors like inhibitors, confinement, and heating rate on its thermal decomposition have been studied, contributing to safer storage and transportation methods (Han et al., 2015).
5. Agricultural Applications
Studies on the effect of water bicarbonate concentration and the presence of nitrification inhibitors show how these factors influence the nitrification process. This research is crucial for understanding how to optimize the use of ammonium-based fertilizers in agriculture (Ramos et al., 2017).
6. Ammonium Detection in Aquatic Ecosystems
Precise methods for measuring ammonium concentrations in marine and freshwater ecosystems are critical. A fluorometric method has been developed to measure ammonium over a wide range of concentrations, significantly aiding in the understanding of nitrogen biogeochemistry in aquatic environments (Holmes et al., 1999).
Eigenschaften
| 6283-27-8 | |
Molekularformel |
C4H9NO5 |
Molekulargewicht |
151.12 g/mol |
IUPAC-Name |
azanium;3,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.H3N/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);1H3 |
InChI-Schlüssel |
RMIOHTPMSWCRSO-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)O)C(=O)O.N |
Kanonische SMILES |
C(C(C(=O)O)O)C(=O)[O-].[NH4+] |
| 6283-27-8 5972-71-4 |
|
Verwandte CAS-Nummern |
20261-05-6 5972-71-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetic acid](/img/structure/B1608919.png)

![1-[(3-Chlorophenyl)sulfonyl]piperazine](/img/structure/B1608925.png)


![5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine](/img/structure/B1608929.png)
![2-[[2-(2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1608931.png)

